[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate
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Description
“[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate” is a chemical compound . It’s closely related to 4-[(E)-(naphthalen-1-ylimino)methyl]phenol . The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed and synthesized as new TRPM4 inhibitors . Another study reported the synthesis of new mixed ligand metal complexes from divalent transition metal ions with 2-(naphthalen-l-ylamino)-2-phenylacetonitrile .Molecular Structure Analysis
The molecular structure of “[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate” is complex. It includes a naphthalene moiety, which consists of two fused benzene rings . The 2D chemical structure image of the compound is also called a skeletal formula, which is the standard notation for organic molecules .Future Directions
The future directions for the study of “[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate” and similar compounds could involve further exploration of their potential applications in medical and pharmaceutical fields. For instance, the development of new TRPM4 inhibitors could be a promising area of research .
properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-12-14-8-10-16(11-9-14)20(24)25-13-19(23)21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYACJJQPPUPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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